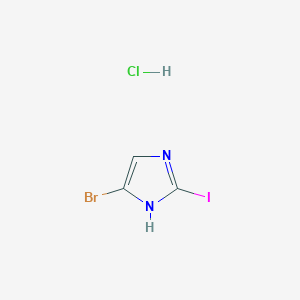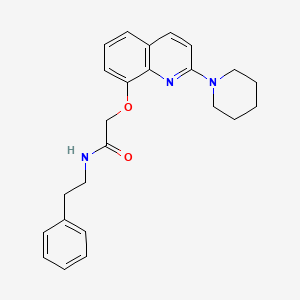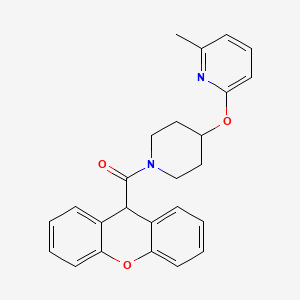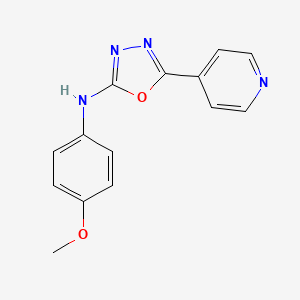![molecular formula C18H18N6O4 B2739498 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea CAS No. 1172951-70-0](/img/no-structure.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Ureas and related heterocyclic compounds are synthesized through various methods, including multicomponent reactions, cyclocondensation, and oxidative carbonylation. These processes often involve eco-friendly and efficient approaches, highlighting the importance of sustainable chemistry in the development of new compounds with potential biological activities. For instance, the use of urea as an organo-catalyst in the synthesis of functionalized pyrans demonstrates the versatility of urea derivatives in facilitating environmentally benign reactions (Brahmachari & Banerjee, 2014).
Antioxidant Activity
Compounds with similar structural features have been evaluated for their antioxidant properties. The synthesis of derivatives and their subsequent screening for antioxidant activity are crucial steps in identifying potential therapeutic agents. For example, the antioxidant determination of certain heterocyclic compounds suggests that these structures can exhibit significant radical scavenging abilities, which is essential for developing new antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Potential Biological Activities
The structural motifs present in the compound are common in molecules with diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. Synthesis and bioactivity studies aim to explore the therapeutic potential of these compounds. For instance, research on pyrazole derivatives has identified them as promising candidates for antitumor, antifungal, and antibacterial applications, underscoring the importance of these heterocycles in medicinal chemistry (Titi et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitrophenol", "Ethyl acetoacetate", "Hydrazine hydrate", "4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "1,3-dimethyl-1H-pyrazol-5-amine", "Benzo[d][1,3]dioxole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Diethyl ether", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrophenol from benzo[d][1,3]dioxole-5-carboxylic acid", "a. Dissolve benzo[d][1,3]dioxole-5-carboxylic acid in thionyl chloride and reflux for 4 hours to obtain 2-chlorobenzo[d][1,3]dioxole-5-carboxylic acid.", "b. Add sodium hydroxide to the reaction mixture and reflux for 2 hours to obtain 2-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid.", "c. Nitrate 2-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid with nitric acid to obtain 2-nitrophenol.", "Step 2: Synthesis of ethyl 2-nitrophenylacetate from 2-nitrophenol and ethyl acetoacetate", "a. Dissolve 2-nitrophenol and ethyl acetoacetate in methanol and add sodium methoxide to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain ethyl 2-nitrophenylacetate.", "Step 3: Synthesis of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid from ethyl 2-nitrophenylacetate", "a. Dissolve ethyl 2-nitrophenylacetate in acetic acid and add hydrazine hydrate to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 4-ethyl-6-nitro-1,6-dihydropyrimidine-2-carboxylic acid.", "c. Reduce 4-ethyl-6-nitro-1,6-dihydropyrimidine-2-carboxylic acid with palladium on carbon to obtain 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid.", "Step 4: Synthesis of 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine from 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 1,3-dimethyl-1H-pyrazol-5-amine", "a. Dissolve 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 1,3-dimethyl-1H-pyrazol-5-amine in dimethylformamide and add N,N'-dicyclohexylcarbodiimide to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine.", "Step 5: Synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea from 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine", "a. Dissolve 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine and 2-nitrophenol in chloroform and add thionyl chloride to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea.", "c. Purify the product by recrystallization from diethyl ether and water." ] } | |
CAS番号 |
1172951-70-0 |
製品名 |
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea |
分子式 |
C18H18N6O4 |
分子量 |
382.38 |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]urea |
InChI |
InChI=1S/C18H18N6O4/c1-3-11-8-16(25)22-17(19-11)24-15(6-10(2)23-24)21-18(26)20-12-4-5-13-14(7-12)28-9-27-13/h4-8H,3,9H2,1-2H3,(H,19,22,25)(H2,20,21,26) |
InChIキー |
OZZFWKWUPFOQDD-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC4=C(C=C3)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)
![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)





![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)

![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)